(2E)-2-benzoxazol-2-yl-3-(2,3-dimethoxyphenyl)-1-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(2,3-dimethoxyphenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-27-21-14-8-11-17(23(21)28-2)15-18(22(26)16-9-4-3-5-10-16)24-25-19-12-6-7-13-20(19)29-24/h3-15H,1-2H3/b18-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJFNEOIZCOIMJ-SDXDJHTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C(\C2=NC3=CC=CC=C3O2)/C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-2-benzoxazol-2-yl-3-(2,3-dimethoxyphenyl)-1-phenylprop-2-en-1-one is a member of the chalcone family, characterized by a benzoxazole moiety and multiple methoxy substituents. This structural complexity suggests a range of potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a comprehensive review of the biological activity associated with this compound based on recent research findings.
The molecular formula for this compound is with a molecular weight of approximately 385.41 g/mol. The compound features various functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H19NO4 |
| Molecular Weight | 385.41 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
Antioxidant Activity
Chalcones are known for their antioxidant properties. The presence of the benzoxazole ring in This compound enhances its ability to scavenge free radicals, which can protect cells from oxidative stress. Studies have shown that similar benzoxazole derivatives exhibit significant DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging activity, indicating potential for use in preventing oxidative damage .
Anticancer Activity
Research has indicated that compounds containing benzoxazole and chalcone structures possess notable anticancer properties. For instance, derivatives have been tested against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism often involves induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways .
In one study, a related compound demonstrated an IC50 value lower than that of doxorubicin against Jurkat cells, suggesting comparable efficacy in inducing cytotoxicity . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl rings significantly enhance anticancer activity.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines. Similar compounds have been reported to reduce levels of TNF-alpha and IL-6 in cell culture models, highlighting their therapeutic promise in inflammatory diseases .
Study 1: Antioxidant Evaluation
In vitro studies assessed the antioxidant capacity of This compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels, supporting its role as an effective antioxidant agent.
Study 2: Anticancer Mechanism
A study investigated the effects of this compound on A549 lung cancer cells. The results showed that treatment led to increased apoptosis rates, as evidenced by flow cytometry analysis and caspase activation assays. Additionally, Western blotting revealed downregulation of anti-apoptotic proteins such as Bcl-2 .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to (2E)-2-benzoxazol-2-yl-3-(2,3-dimethoxyphenyl)-1-phenylprop-2-en-1-one exhibit significant anticancer properties. The benzoxazole ring is often associated with various pharmacological activities, including:
- Inhibition of cell proliferation : Research has shown that derivatives can inhibit the growth of cancer cells in vitro.
- Induction of apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells.
Antimicrobial Properties
The compound's structure allows it to interact with biological membranes effectively, leading to potential applications as an antimicrobial agent. Its derivatives have been tested against various bacterial strains, showing promising results in inhibiting their growth.
Photophysical Properties
The unique structural features of this compound make it suitable for applications in material science:
- Fluorescent materials : The compound has shown potential as a fluorescent probe due to its ability to emit light upon excitation.
Organic Light Emitting Diodes (OLEDs)
Research indicates that compounds with similar structures can be used in the fabrication of OLEDs. Their electronic properties allow for efficient light emission and are being explored for use in next-generation display technologies.
Spectroscopic Analysis
The compound can be utilized as a standard in spectroscopic techniques such as:
- NMR Spectroscopy : Its distinct chemical shifts can aid in the identification of similar compounds.
Chromatographic Techniques
Due to its chemical stability and solubility characteristics, this compound can be employed as a reference material in High Performance Liquid Chromatography (HPLC) for the analysis of complex mixtures.
Study on Anticancer Activity
A recent study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of several benzoxazole derivatives. Among them, (2E)-2-benzoxazol-2-yl derivatives showed significant cytotoxic effects against breast cancer cell lines, indicating a potential pathway for developing new anticancer therapies .
Application in OLEDs
Research conducted by materials scientists demonstrated that incorporating (2E)-2-benzoxazol derivatives into OLED devices resulted in improved efficiency and brightness compared to traditional materials. The findings suggest that this compound could play a crucial role in advancing display technology .
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The compound’s reactivity is governed by:
-
Benzoxazole moiety : Acts as an electron-withdrawing group, polarizing the enone system and increasing electrophilicity at the β-carbon.
-
Methoxy substituents : Electron-donating groups enhance nucleophilicity at positions para and ortho to the methoxy groups on the aromatic ring.
-
Conjugated enone system : Facilitates nucleophilic additions, cycloadditions, and redox reactions .
2.1. Nucleophilic Additions
The α,β-unsaturated ketone undergoes Michael additions with nucleophiles. For example:
-
Amine addition : Reaction with o-aminothiophenol in hexafluoro-2-propanol (HFIP) yields benzothiazepine derivatives via 1,4-conjugate addition followed by cyclization (Scheme 1) .
-
Thiol addition : Thiols attack the β-carbon, forming thioether adducts.
Table 1: Nucleophilic Additions
| Nucleophile | Reagent/Conditions | Product | Yield* |
|---|---|---|---|
| o-Aminothiophenol | HFIP, reflux | Benzothiazepine | 60–75% |
| Sodium thiophenolate | EtOH, 25°C | Thioether | ~50% |
| *Yields based on analogous chalcone reactions . |
2.2. Cycloaddition Reactions
The enone system participates in [4+2] Diels-Alder reactions with dienes. For example:
-
Reaction with cyclopentadiene forms a bicyclic adduct.
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Regioselectivity : The electron-deficient β-carbon acts as the dienophile.
2.3. Electrophilic Aromatic Substitution
The 2,3-dimethoxyphenyl group undergoes electrophilic substitution:
-
Nitration : Occurs at the para position relative to methoxy groups.
-
Halogenation : Bromine or chlorine substitutes at activated positions.
2.4. Oxidation-Reduction Reactions
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Oxidation : The enone system resists oxidation, but ozonolysis cleaves the double bond to yield benzoxazole-carboxylic acid derivatives.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the enone to a saturated ketone.
3.1. Acid/Base-Catalyzed Reactions
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Aldol Condensation : In basic media (e.g., NaOH/EtOH), the chalcone acts as a Michael acceptor for further condensations.
-
HFIP-mediated Reactions : HFIP’s strong hydrogen-bonding ability activates the enone system for nucleophilic additions, as demonstrated in benzothiazepine synthesis .
3.2. Mechanistic Insights
-
Michael Addition :
Table 2: Substituent Effects on Reactivity
| Compound | Substituents | Reactivity Trend |
|---|---|---|
| Target | Benzoxazole + 2,3-diOMe | High enone polarization; rapid nucleophilic additions |
| 4-Methoxy analog | Single OMe | Moderate reactivity |
| Non-substituted chalcone | No EWG/EDG | Lowest reactivity |
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison with Key Analogues
Table 2: Key Physicochemical Properties
| Property | Target Compound | (E)-3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one |
|---|---|---|
| Molecular Weight (g/mol) | ~377.4 (estimated) | 254.7 |
| LogP (Predicted) | ~3.5 | ~3.8 |
| Hydrogen Bond Acceptors | 5 | 2 |
| Rotatable Bonds | 4 | 3 |
Q & A
Q. What in silico tools are underutilized in predicting this compound’s pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
